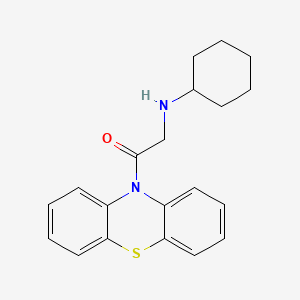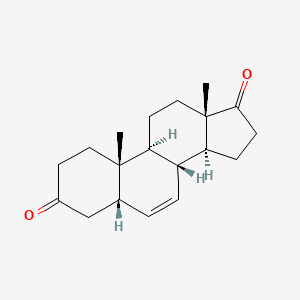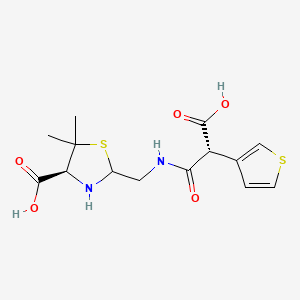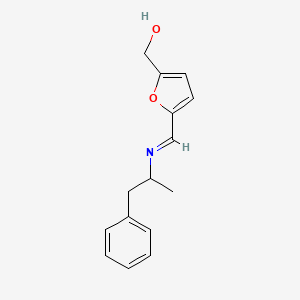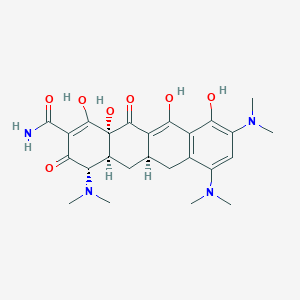
9-Dimethylamino minocycline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Dimethylamino minocycline is a derivative of minocycline, a second-generation, semi-synthetic tetracycline antibiotic. Minocycline has been widely used for its antibiotic properties against both gram-positive and gram-negative bacteria . The compound this compound is characterized by the presence of a dimethylamino group at the 9th position of the minocycline molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dimethylamino minocycline typically involves the reaction of demethylated aureomycin with dimethylamine in an amine or amide solvent under the catalysis of a palladium complex . The intermediate product is then subjected to hydrogenation and dehydroxylation in an alcohol solvent containing an acid, also under catalytic conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves easily available raw materials, low-cost reagents, and simple two-step reaction operations, ensuring high product yield and good quality .
Análisis De Reacciones Químicas
Types of Reactions
9-Dimethylamino minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-hydroxyminocycline.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The dimethylamino group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include 9-hydroxyminocycline and various substituted derivatives, which exhibit different biological activities .
Aplicaciones Científicas De Investigación
9-Dimethylamino minocycline has several scientific research applications:
Chemistry: It is used in the synthesis of new tetracycline derivatives with enhanced antibacterial properties.
Medicine: It has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for treating various inflammatory and neurodegenerative diseases
Industry: The compound is used in the development of new antibiotics and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 9-Dimethylamino minocycline involves binding to the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This impairs protein synthesis and inhibits bacterial growth . Additionally, the compound exhibits anti-inflammatory and neuroprotective effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
Minocycline: The parent compound, which lacks the dimethylamino group at the 9th position.
Tigecycline: A glycylcycline antibiotic with modifications at the 9th position, providing enhanced activity against resistant bacteria.
Omadacycline: A novel aminomethylcycline with structural similarities to minocycline but with different substitutions at the 7th and 9th positions.
Uniqueness
9-Dimethylamino minocycline is unique due to its specific structural modifications, which confer enhanced antibacterial activity and additional biological effects compared to its parent compound and other tetracycline derivatives .
Propiedades
Fórmula molecular |
C25H32N4O7 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
(4S,4aS,5aR,12aR)-4,7,9-tris(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C25H32N4O7/c1-27(2)13-9-14(28(3)4)19(30)16-11(13)7-10-8-12-18(29(5)6)21(32)17(24(26)35)23(34)25(12,36)22(33)15(10)20(16)31/h9-10,12,18,30-31,34,36H,7-8H2,1-6H3,(H2,26,35)/t10-,12-,18-,25-/m0/s1 |
Clave InChI |
GOLLUVOHXNHFQT-LTIXMIGUSA-N |
SMILES isomérico |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
SMILES canónico |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)
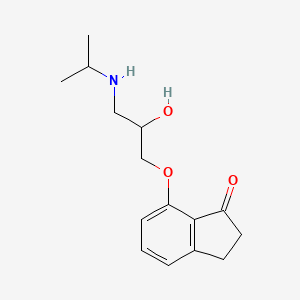
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

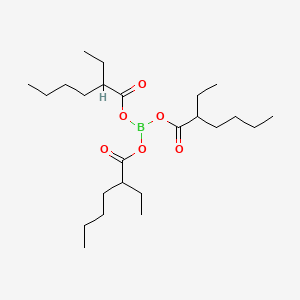
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
